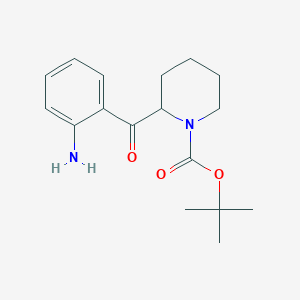![molecular formula C19H31N3O2 B13872943 [2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)
[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and a tert-butyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate typically involves multiple steps. One common method starts with the reaction of 1-benzylpiperidine with an appropriate alkylating agent to introduce the aminoethyl group. This intermediate is then reacted with tert-butyl chloroformate to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, providing insights into biochemical pathways .
Medicine
Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate
- tert-butyl N-[2-[(1-phenylpiperidin-4-yl)amino]ethyl]carbamate
- tert-butyl N-[2-[(1-ethylpiperidin-4-yl)amino]ethyl]carbamate
Uniqueness
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets.
Propiedades
Fórmula molecular |
C19H31N3O2 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C19H31N3O2/c1-19(2,3)24-18(23)21-12-11-20-17-9-13-22(14-10-17)15-16-7-5-4-6-8-16/h4-8,17,20H,9-15H2,1-3H3,(H,21,23) |
Clave InChI |
PXGKISYUKKMYIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


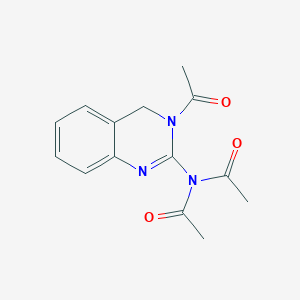
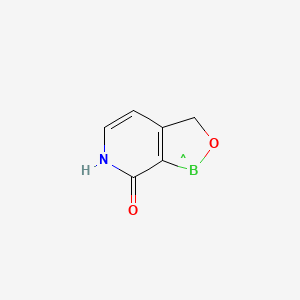
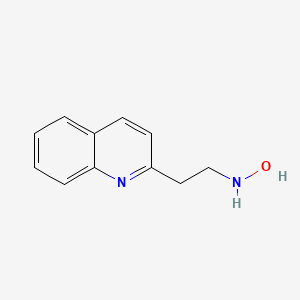
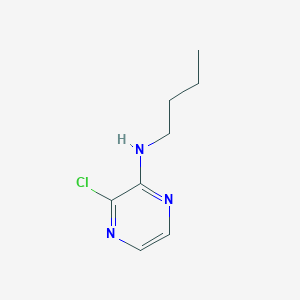
![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
![2-[(4-Amino-1,3,5-triazin-2-yl)amino]-4-chlorophenol](/img/structure/B13872892.png)
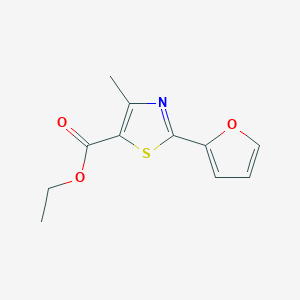
![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
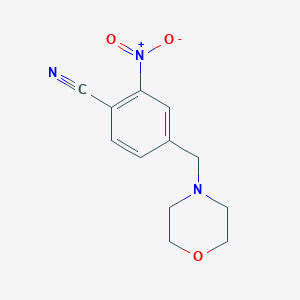

![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propylpiperidine-1-carboxylate](/img/structure/B13872925.png)
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)
